5-Acetamido-2-chloropyridin

Übersicht

Beschreibung

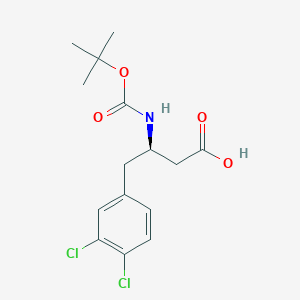

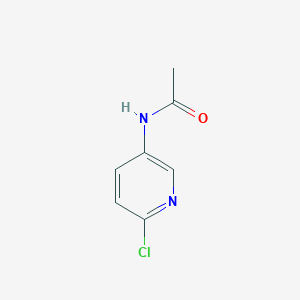

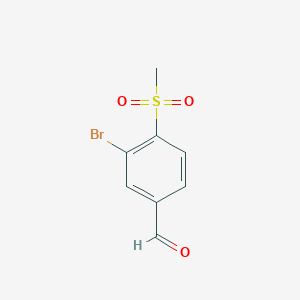

“N-(6-chloropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It is also known as "N-acetyl-6-chloro-3-pyridinesulfonamide" .

Physical And Chemical Properties Analysis

“N-(6-chloropyridin-3-yl)acetamide” is a powder with a molecular weight of 170.59 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 408.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Schmerzlindernde Wirkung

5-Acetamido-2-chloropyridin-Derivate wurden auf ihre analgetische (schmerzlindernde) Wirkung untersucht . Diese Verbindungen haben vielversprechende Ergebnisse in In-vivo- und In-silico-Analysen ihrer Zielinteraktionen gezeigt . Sie haben sich als bessere Bioverfügbarkeit und Bindungsaffinität zum COX-2-Rezeptor erwiesen, der eine Schlüsselrolle bei Entzündungen und Schmerzen spielt .

Entzündungshemmende Medikamente

Die Verbindung wird bei der Entwicklung, Synthese und Bewertung neuer nichtsteroidaler Antirheumatika (NSAR) untersucht . Ziel ist es, NSAR mit besserer Wirksamkeit und geringeren Nebenwirkungen zu entwickeln .

Proteomik-Forschung

Obwohl es keine direkten Beweise dafür gibt, dass „N-(6-chloropyridin-3-yl)acetamid“ in der Proteomik-Forschung verwendet wird, ist es erwähnenswert, dass ähnliche Verbindungen in diesem Bereich häufig eingesetzt werden . Proteomik ist die umfassende Untersuchung von Proteinen, und Verbindungen wie diese können verwendet werden, um Proteinstrukturen oder -funktionen zu manipulieren.

Chemische Synthese

This compound wird als Baustein in der chemischen Synthese verwendet . Es kann verwendet werden, um eine Vielzahl komplexer Moleküle für verschiedene Anwendungen zu erstellen.

Wirkmechanismus

Target of Action

Similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have been shown to have a strong binding affinity with the cox-2 receptor . The COX-2 receptor plays a crucial role in inflammation and pain, making it a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .

Mode of Action

The exact mode of action of 5-Acetamido-2-chloropyridine remains to be elucidated. Based on the behavior of structurally similar compounds, it is plausible that it interacts with its target receptor (potentially cox-2) and induces changes that lead to its therapeutic effects .

Biochemical Pathways

If we consider its potential interaction with the cox-2 receptor, it could be inferred that it affects the arachidonic acid pathway, which is involved in the production of prostaglandins, key players in inflammation and pain .

Pharmacokinetics

An in-silico study of similar compounds suggested that they have good bioavailability . This implies that 5-Acetamido-2-chloropyridine could potentially be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner, thereby ensuring its bioavailability.

Result of Action

Given its potential interaction with the cox-2 receptor, it could potentially inhibit the production of prostaglandins, thereby reducing inflammation and pain .

Biochemische Analyse

Biochemical Properties

5-Acetamido-2-chloropyridine plays a role in several biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

5-Acetamido-2-chloropyridine has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 5-Acetamido-2-chloropyridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, contributing to the compound’s overall biochemical activity .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Acetamido-2-chloropyridine can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Acetamido-2-chloropyridine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5-Acetamido-2-chloropyridine is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

5-Acetamido-2-chloropyridine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5-Acetamido-2-chloropyridine and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-(6-chloropyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJCAGLIVIQUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305386 | |

| Record name | N-(6-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29958-18-7 | |

| Record name | 29958-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)